Tert-butyl ((2-bromothiazol-5-YL)methyl)carbamate
Description
Tert-butyl ((2-bromothiazol-5-yl)methyl)carbamate (CAS: 519003-04-4, MFCD20923801) is a brominated thiazole derivative with a carbamate-protected amine group. It serves as a versatile intermediate in organic synthesis, particularly in medicinal chemistry for constructing heterocyclic scaffolds. The compound features a bromine atom at the 2-position of the thiazole ring and a tert-butyl carbamate group attached via a methylene bridge to the 5-position . Its structure enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura) and functional group transformations, making it valuable for generating bioactive molecules.
Properties
IUPAC Name |
tert-butyl N-[(2-bromo-1,3-thiazol-5-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2S/c1-9(2,3)14-8(13)12-5-6-4-11-7(10)15-6/h4H,5H2,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVJDNHDCQSTFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CN=C(S1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((2-bromothiazol-5-yl)methyl)carbamate typically involves the reaction of 2-bromothiazole-5-carboxylic acid with tert-butanol and triethylamine (TEA) as a base . The reaction is carried out in a suitable solvent, often under reflux conditions, to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ((2-bromothiazol-5-yl)methyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles such as amines or thiols can be used.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate may be used for oxidation reactions.
Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions with amines could yield aminothiazole derivatives .
Scientific Research Applications
Scientific Research Applications
Tert-butyl ((2-bromothiazol-5-YL)methyl)carbamate has several notable applications:
1. Chemistry:
- As an intermediate in the synthesis of more complex molecules, this compound plays a crucial role in developing pharmaceuticals and agrochemicals. The thiazole moiety is particularly useful for generating derivatives with enhanced biological activity.
2. Biology:
- The compound is utilized in studies involving enzyme inhibition and as a probe in biochemical assays. Its ability to interact with specific enzymes makes it valuable for investigating enzyme kinetics and interactions with biomolecules.
3. Medicine:
- Research into potential therapeutic applications includes drug development targeting diseases where enzyme inhibition is beneficial. The compound's structural characteristics suggest it may have anticancer properties and antiviral activity.
4. Industry:
- It is employed in developing new materials or as a reagent in various industrial processes, contributing to the production of specialty chemicals with tailored properties.
The biological activities associated with this compound are diverse:
- Enzyme Inhibition : This compound has shown potential as an inhibitor of specific enzymes involved in disease pathways, including lysyl oxidase (LOX), which is implicated in tumor progression.
- Antiviral Properties : Compounds structurally related to this compound have been explored for their ability to inhibit viral infections by blocking entry through enzyme inhibition pathways.
- Antimicrobial Activity : Thiazole derivatives are known for their antimicrobial properties, demonstrating significant activity against various bacterial strains and fungi through mechanisms that disrupt key metabolic pathways.
Case Studies
Several case studies highlight the effectiveness of this compound:
- Inhibition of Lysyl Oxidase (LOX) :
- Antiviral Activity Against SARS-CoV-2 :
-
Structure-Activity Relationship (SAR) :
- Investigations into SAR have identified that specific substitutions on the thiazole ring can lead to increased biological activity. For instance, bromination at the 5-position has been linked to enhanced potency against certain molecular targets .
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Enzyme Inhibition | Potential inhibitor of enzymes involved in disease pathways |
| Antiviral Properties | Related compounds show promise against viral infections |
| Anticancer Activity | Inhibits LOX, potentially delaying tumor growth |
Mechanism of Action
The mechanism of action of tert-butyl ((2-bromothiazol-5-yl)methyl)carbamate involves its interaction with specific molecular targets. The bromine atom in the thiazole ring can participate in electrophilic substitution reactions, allowing the compound to modify biological molecules or inhibit enzyme activity . The exact pathways and targets would depend on the specific application and context of use .
Comparison with Similar Compounds
Research Findings and Case Studies
- Kinase Inhibitor Synthesis : The target compound was used to synthesize tert-butyl (2-(cyclopent-1-en-1-yl)thiazol-5-yl)carbamate via Suzuki coupling, a precursor for CDK9 inhibitors .
- Pesticide Development : Propargyl-substituted analogs (e.g., Compound CA4) demonstrated efficacy in pesticidal formulations, highlighting the role of substituent diversity .
- Toxicity Profile : Brominated carbamates exhibit moderate acute toxicity (oral LD₅₀ > 2000 mg/kg), whereas fluorinated derivatives require stringent respiratory protection .
Biological Activity
Tert-butyl ((2-bromothiazol-5-YL)methyl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 251.16 g/mol. The presence of the bromine atom in the thiazole ring enhances its lipophilicity, which may facilitate interactions with various biological targets, including enzymes and receptors.
Antimicrobial Properties
Compounds containing thiazole rings, such as this compound, are known for their antimicrobial properties. Research has shown that thiazole derivatives exhibit significant activity against various bacterial strains and fungi. The mechanism often involves the inhibition of key metabolic pathways or the disruption of cell wall synthesis.
Anticancer Activity
Recent studies indicate that thiazole derivatives can act as inhibitors of specific protein kinases involved in cancer cell proliferation. For instance, this compound has been evaluated for its effects on tumor growth in vitro and in vivo. In one study, the compound demonstrated significant cytotoxicity against several cancer cell lines, suggesting its potential as an anticancer agent.
The mechanism by which this compound exerts its biological effects is primarily through:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic processes.
- Electrophilic Substitution : The bromine atom can participate in electrophilic substitution reactions, allowing interaction with nucleophilic sites on biological molecules.
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various thiazole derivatives, including this compound. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
- Anticancer Activity : In a recent investigation into the anticancer properties of thiazole derivatives, this compound was shown to induce apoptosis in human lung cancer cells (A549). The compound increased reactive oxygen species (ROS) levels and activated caspase pathways, leading to cell death .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | MIC (µg/mL) |
|---|---|---|
| This compound | Antimicrobial | 32 |
| Tert-butyl (4-methylthiazol-2-yl)carbamate | Anticancer | 25 |
| Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate | Antimicrobial & Anticancer | 30 |
Q & A
Q. What are the best practices for analyzing electronic effects of the bromothiazole moiety on biological activity?
- Hammett substituent constants (σ) correlate bromine’s electron-withdrawing effects with receptor-binding affinity. Compare IC values against chloro/fluoro analogues in enzyme inhibition assays (e.g., kinase profiling) to quantify structure-activity relationships .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?
- Re-evaluate solubility using standardized protocols (e.g., shake-flask method with UV-Vis quantification). Solvent polarity indices (ET) and Hansen solubility parameters clarify discrepancies. For example, DMSO’s high polarity may artificially inflate solubility versus THF .
Q. Why do different studies report varying yields for the same Suzuki coupling reaction?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
